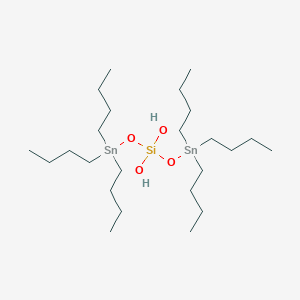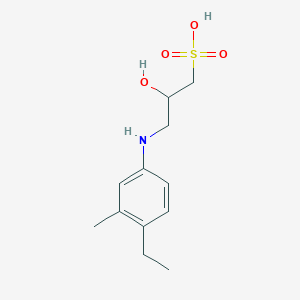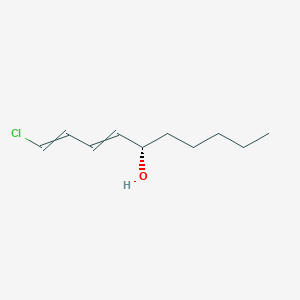![molecular formula C11H11NOS B12563300 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- CAS No. 188608-71-1](/img/structure/B12563300.png)
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom. This compound is notable for its unique sulfinyl group attached to the pyrrole ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another approach involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to produce N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar condensation reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the pyrrole derivative without the sulfinyl group.
Substitution: Various substituted pyrrole derivatives can be formed depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1H-Pyrrole, 2,5-dimethyl-: Lacks the sulfinyl group, resulting in different chemical properties and reactivity.
Uniqueness
1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other pyrrole derivatives.
Properties
CAS No. |
188608-71-1 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-[(S)-(4-methylphenyl)sulfinyl]-1H-pyrrole |
InChI |
InChI=1S/C11H11NOS/c1-9-4-6-10(7-5-9)14(13)11-3-2-8-12-11/h2-8,12H,1H3/t14-/m0/s1 |
InChI Key |
LBFQXQIZROJDLI-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)


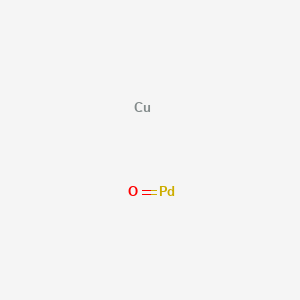
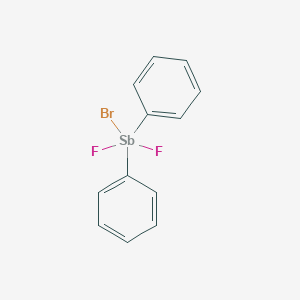

![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

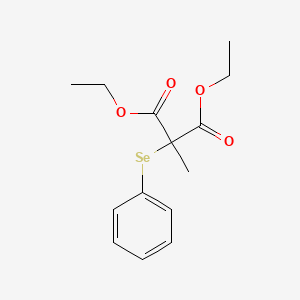
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)
